3,3'-[Butane-1,4-diylbis(oxy)]dibenzonitrile
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Overview
Description
3,3’-[Butane-1,4-diylbis(oxy)]dibenzonitrile is an organic compound with the molecular formula C18H16N2O2 It is characterized by the presence of two benzonitrile groups connected by a butane-1,4-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Butane-1,4-diylbis(oxy)]dibenzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 4-hydroxybenzonitrile are replaced by the butane-1,4-diylbis(oxy) linker .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3’-[Butane-1,4-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Products may include 3,3’-[Butane-1,4-diylbis(oxy)]dibenzoic acid.
Reduction: Products may include 3,3’-[Butane-1,4-diylbis(oxy)]dibenzylamine.
Substitution: Products may include 3,3’-[Butane-1,4-diylbis(oxy)]dibromo-benzonitrile.
Scientific Research Applications
3,3’-[Butane-1,4-diylbis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 3,3’-[Butane-1,4-diylbis(oxy)]dibenzonitrile is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its application.
Properties
CAS No. |
61947-42-0 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
3-[4-(3-cyanophenoxy)butoxy]benzonitrile |
InChI |
InChI=1S/C18H16N2O2/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-12H,1-2,9-10H2 |
InChI Key |
NHHXNNGDAZHBCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C#N)C#N |
Origin of Product |
United States |
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